Benzene, [(2-cyclopenten-1-yloxy)methyl]-
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Overview
Description
Benzene, [(2-cyclopenten-1-yloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a [(2-cyclopenten-1-yloxy)methyl] group. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the reactive nature of the cyclopentenyl group. The molecular formula for this compound is C11H12O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-cyclopenten-1-yloxy)methyl]- typically involves the reaction of benzyl alcohol with 2-cyclopenten-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the benzyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.
Types of Reactions:
Oxidation: Benzene, [(2-cyclopenten-1-yloxy)methyl]- can undergo oxidation reactions, particularly at the cyclopentenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like ferric bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(2-cyclopenten-1-yloxy)methyl]- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(2-cyclopenten-1-yloxy)methyl]- involves its interaction with molecular targets through its reactive functional groups. The benzene ring can participate in π-π interactions, while the cyclopentenyl group can undergo nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparison with Similar Compounds
- Benzene, (1-methyl-2-cyclopropen-1-yl)-
- Benzene,2-cyclopenten-1-yl-
Comparison: Benzene, [(2-cyclopenten-1-yloxy)methyl]- is unique due to the presence of the [(2-cyclopenten-1-yloxy)methyl] group, which imparts distinct reactivity and properties compared to other benzene derivatives. The cyclopentenyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of Benzene, [(2-cyclopenten-1-yloxy)methyl]- and its significance in various scientific domains
Properties
CAS No. |
68241-89-4 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
cyclopent-2-en-1-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-4,6-8,12H,5,9-10H2 |
InChI Key |
UFSZRFQRWVWKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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